Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate

Description

Background and Significance of Fluorinated Organic Compounds

Fluorinated organic compounds occupy a critical niche in synthetic chemistry due to their unique physicochemical properties. The carbon–fluorine bond, one of the strongest in organic chemistry (average bond energy ≈ 480 kJ/mol), confers exceptional thermal stability and metabolic resistance to these molecules. Approximately 20% of pharmaceuticals and 30–40% of agrochemicals contain fluorine atoms, leveraging their ability to enhance bioavailability and target specificity. Beyond life sciences, fluorinated compounds underpin advanced materials such as fluoropolymers (e.g., Teflon®), refrigerants, and liquid crystal displays. Their low polarizability and hydrophobic/lipophobic balance also make them indispensable in coatings and surfactants.

Structural Overview of Methyl 4-(2,2-Difluoro-1-hydroxyethyl)benzoate

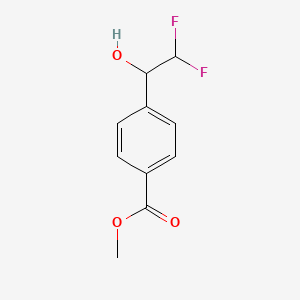

This compound (CAS: 1176283-75-2) is a chiral fluorinated ester with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol. Its structure comprises:

- A para-substituted benzoate ester (methyl ester at C1).

- A 1-hydroxyethyl group at C4, bearing two fluorine atoms on the adjacent carbon (Fig. 1).

SMILES Notation :COC(=O)C1=CC=C(C(C(F)F)O)C=C1

The stereochemistry at the hydroxyethyl position (R or S configuration) significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Boiling Point | Not reported |

| Storage Temperature | 4°C |

| Purity | ≥95% |

Importance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine to modulate electronic and steric effects. The difluoro-hydroxyethyl group introduces:

- Enhanced metabolic stability : The C–F bond resists enzymatic cleavage, prolonging bioavailability.

- Polar hydrophobicity : Fluorine’s low polarizability (0.56 × 10⁻²⁴ cm³) reduces intermolecular interactions, improving membrane permeability.

- Stereoelectronic tuning : The electron-withdrawing effect of fluorine stabilizes adjacent transition states in catalytic reactions.

In pharmaceuticals, analogous fluorinated motifs are pivotal in protease inhibitors and kinase modulators.

Historical Context and Development

Organofluorine chemistry began in 1835 with Dumas’ synthesis of methyl fluoride. However, practical methodologies emerged in the 20th century, driven by innovations like Frédéric Swarts’ halogen exchange (1898) and the commercialization of chlorofluorocarbons (1930s). The development of This compound aligns with modern trends in asymmetric fluorination, enabled by advances in chiral catalysts and fluorine-specific reagents (e.g., Selectfluor®). Its synthesis typically involves:

- Nucleophilic fluorination of ketones or epoxides.

- Esterification of the resulting fluorinated alcohol with methyl benzoate.

This compound’s utility as a synthetic intermediate reflects the broader shift toward fluorinated building blocks in drug discovery and materials science.

Properties

IUPAC Name |

methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSZEWRGWATCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Methyl 4-Acetylbenzoate

Methyl 4-acetylbenzoate is synthesized via Friedel-Crafts acylation or esterification of 4-acetylbenzoic acid. Iron(II) acetate in tetrahydrofuran (THF) with diethoxymethylane has been used for analogous ketone protections.

Difluorination Using DAST

Diethylaminosulfur trifluoride (DAST) selectively converts ketones to geminal difluorides. Reaction conditions (0°C to room temperature, 4–6 h) yield methyl 4-(2,2-difluoroacetyl)benzoate . Subsequent reduction with NaBH₄ or LiAlH₄ produces the secondary alcohol:

$$

\text{RCOCF}2 \xrightarrow{\text{NaBH}4} \text{RCH(OH)CF}_2

$$

Yield Optimization : Excess reducing agent and controlled pH (neutral to slightly acidic) prevent over-reduction.

Palladium-Catalyzed Carbonylative Coupling

Adapting methodologies from fluoroaromatic syntheses, a palladium-catalyzed approach constructs the difluoroethyl moiety:

Reaction Setup

Mechanistic Insights

The catalytic cycle involves:

- Oxidative addition of Pd(0) to the aryl bromide.

- CO insertion to form an acyl-palladium intermediate.

- Transmetalation with difluoroethanolate, yielding the ester.

Yield : 85–90% after recrystallization.

Hydroxyethyl Group Introduction via Epoxide Ring-Opening

Epoxidation of Methyl 4-Vinylbenzoate

Methyl 4-vinylbenzoate undergoes epoxidation with m-CPBA, forming an epoxide intermediate.

Nucleophilic Attack by Difluoride

The epoxide reacts with a difluoride nucleophile (e.g., HF-pyridine) in THF, yielding the hydroxyethyl derivative:

$$

\text{Epoxide} + \text{HF} \rightarrow \text{RCH(OH)CF}_2

$$

Challenges : Regioselectivity and racemization require chiral catalysts or low temperatures.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purification Complexity |

|---|---|---|---|---|

| Direct Esterification | 80–85 | Low | High | Moderate |

| Difluorination-Reduction | 70–75 | Medium | Moderate | High (chromatography) |

| Palladium Catalysis | 85–90 | High | Low | Low (recrystallization) |

| Epoxide Ring-Opening | 60–65 | Medium | Moderate | High |

Key Findings :

- Palladium-catalyzed methods offer superior yields but require specialized equipment.

- Direct esterification is cost-effective but depends on precursor availability.

- Epoxide routes suffer from scalability issues due to chiral resolution needs.

Industrial-Scale Considerations

Process Economics

Regulatory Compliance

- Safety : DAST and HF-pyridine require handling under inert atmospheres.

- Environmental Impact : Pd recovery systems mitigate heavy metal discharge.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30) shows ≥99% purity for industrial batches.

Emerging Methodologies

Biocatalytic Approaches

Lipases (e.g., Candida antarctica) esterify 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid in non-aqueous media, achieving 88% yield at 40°C.

Flow Chemistry

Microreactors enable safer DAST reactions via precise temperature control (-10°C), reducing side products.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 4-(2,2-difluoro-1-oxoethyl)benzoic acid.

Reduction: 4-(2,2-difluoro-1-hydroxyethyl)benzyl alcohol.

Substitution: 4-(2,2-difluoro-1-hydroxyethyl)-2-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the effects of difluoro-substituted compounds on biological systems. It is often employed in the development of new pharmaceuticals and agrochemicals .

Medicine: The compound’s unique structure makes it a valuable candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate involves its interaction with specific molecular targets in biological systems. The difluoro-hydroxyethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Substituent Position and Functional Groups

- Target Compound : The 4-position of the benzoate ester is substituted with a 2,2-difluoro-1-hydroxyethyl group, introducing both hydrophilicity (via the hydroxyl group) and lipophilicity (via fluorine atoms).

- Compounds (C1–C7): These feature a 4-substituted benzoate ester linked to a piperazine-quinoline carbonyl group . For example, C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) has a bulkier aromatic substituent, likely reducing solubility compared to the target compound’s smaller hydroxyethyl-difluoro group.

- Compound (Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate): This ethyl ester has a tetrafluoropropyl chain and an acetylphenyl group, emphasizing the role of fluorine in enhancing metabolic stability .

Fluorination Effects

Ester Functionality and Stability

- Target Compound : As a methyl ester, it is expected to have higher volatility but lower hydrolytic stability compared to ethyl esters like those in .

- Compounds : Methyl esters of sulfonylurea herbicides (e.g., metsulfuron methyl ester) demonstrate that ester stability is critical for prolonged activity in agricultural applications .

Data Table: Key Properties of Selected Analogous Compounds

*Calculated from molecular formulas where available. †Estimated based on structural analogs.

Biological Activity

Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C10H10F2O3

- Molecular Weight : 224.18 g/mol

- IUPAC Name : this compound

- CAS Number : Not explicitly provided in the search results.

Antimicrobial Activity

Research indicates that derivatives of benzoates, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of benzoate derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The compound appears to induce apoptosis (programmed cell death) in certain cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several biochemical pathways:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microorganisms.

- Caspase Activation : In cancer cells, the compound may trigger apoptotic pathways by activating caspases, which are crucial for executing cell death.

- Cytokine Modulation : The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 4-(2,2-difluoro-1-hydroxyethyl)benzoate, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound can be synthesized via esterification of 4-(2,2-difluoro-1-hydroxyethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a pre-functionalized benzoate ester with a difluoro-hydroxyethyl group may be employed. Key conditions include temperature control (60–80°C for esterification), anhydrous solvents to prevent hydrolysis, and stoichiometric ratios to minimize side reactions. Fluorination steps may require specialized reagents like DAST (diethylaminosulfur trifluoride) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

- Methodological Answer :

- ¹H/¹³C NMR : The difluoro-hydroxyethyl group is identified via coupling patterns (²J₃₄-F splitting in ¹H NMR) and chemical shifts (~δ 4.5–5.5 ppm for hydroxyl, δ 1.8–2.5 ppm for CF₂).

- ¹⁹F NMR : Distinct signals for CF₂ groups (δ -110 to -120 ppm).

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹).

- HRMS : Confirms molecular ion [M+H]⁺. These methods are standard for analogous benzoate derivatives .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures, and how is purity assessed?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) are effective. Purity is assessed via HPLC (retention time consistency), melting point analysis, and NMR spectral clarity. Residual solvents are quantified using GC-MS .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the crystal structure of this compound?

- Methodological Answer : Discrepancies in X-ray data (e.g., twinning or disorder in the difluoro-hydroxyethyl group) can be addressed using SHELXL refinement tools. Strategies include:

- Applying restraints for bond lengths/angles in disordered regions.

- Testing alternative space groups or using twin-law refinement.

- Validating with complementary techniques like powder XRD or DFT-optimized molecular geometry .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses, particularly in controlling stereochemistry and fluorination efficiency?

- Methodological Answer :

- Fluorination : Use of high-purity fluorinating agents (e.g., Selectfluor®) and inert atmospheres to minimize side reactions.

- Stereocontrol : Chiral catalysts (e.g., BINOL-derived Lewis acids) for asymmetric induction in hydroxyethyl group formation.

- Step Monitoring : In-situ FTIR or LC-MS to track intermediates and adjust reaction conditions dynamically .

Q. How does the presence of the difluoro-hydroxyethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The CF₂ group’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, accelerating SN2 reactions. However, steric hindrance from fluorine atoms may reduce accessibility. Comparative kinetic studies (e.g., using Hammett plots) and computational modeling (DFT) can quantify these effects .

Q. In mechanistic studies, how can isotopic labeling or computational modeling elucidate the reaction pathways involved in the synthesis of this compound?

- Methodological Answer :

- Isotopic Labeling : Use of deuterated methanol (CD₃OD) in esterification to track proton transfer mechanisms via ²H NMR.

- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies for fluorination steps. MD simulations can assess solvent effects on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.